molecular formula C16H21N7O7S3.7H2O.Na B601308 Cefminox sodium CAS No. 92636-39-0

Cefminox sodium

Cat. No. B601308
CAS RN: 92636-39-0
M. Wt: 668.68
InChI Key: QCIJKKRQPRMHOX-CVQRGOFGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefminox Sodium is a second-generation cephalosporin antibiotic . It is a broad-spectrum, bactericidal antibiotic, especially effective against Gram-negative and anaerobic bacteria . It is also a dual agonist of prostacyclin receptor (IP) and PPARγ .


Molecular Structure Analysis

The molecular formula of Cefminox Sodium is C16H21N7O7S3 . The proposed chemical structures and main fragmentation patterns of cefminox and its impurities have been studied .


Chemical Reactions Analysis

Cefminox Sodium has been found to have 13 unknown impurities and isomers . These were separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) .


Physical And Chemical Properties Analysis

Cefminox Sodium has a molecular weight of 541.56 g/mol . It is a sodium salt and is freely soluble in aqueous solution .

Scientific Research Applications

1. Characterization of Unknown Impurities and Isomers

  • Summary of Application: Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers. This is done by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method .
  • Methods of Application: A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry had been applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results or Outcomes: Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized. The fragmentation patterns and structural assignment of these impurities were studied .

2. Treatment of Pulmonary Arterial Hypertension

  • Summary of Application: Cefminox Sodium is identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma. It has therapeutic efficacy against hypoxia-induced pulmonary hypertension in rats .
  • Methods of Application: Virtual screening (VS) of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database. Ten of the identified compounds were further screened, and cefminox was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
  • Results or Outcomes: Cefminox significantly inhibits PASMC proliferation by up-regulation of PTEN expression and cAMP production, suggesting that it has potential for treatment of PAH .

3. Continuous Crystallization Process

  • Summary of Application: Cefminox Sodium is used in a continuous crystallization process in an MSMPR Crystallizer .
  • Methods of Application: The kinetic solubility data of Cefminox Sodium in two binary aqueous mixed solvents at 278.15–303.15 K are determined by laser dynamic method .
  • Results or Outcomes: This work provides a new crystallization process for Cefminox Sodium .

1. Characterization of Unknown Impurities and Isomers

  • Summary of Application: Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers. This is done by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method .
  • Methods of Application: A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry had been applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results or Outcomes: Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized. The fragmentation patterns and structural assignment of these impurities were studied .

2. Treatment of Pulmonary Arterial Hypertension

  • Summary of Application: Cefminox Sodium is identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma. It has therapeutic efficacy against hypoxia-induced pulmonary hypertension in rats .
  • Methods of Application: Virtual screening (VS) of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database. Ten of the identified compounds were further screened, and cefminox was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
  • Results or Outcomes: Cefminox significantly inhibits PASMC proliferation by up-regulation of PTEN expression and cAMP production, suggesting that it has potential for treatment of PAH .

3. Continuous Crystallization Process

  • Summary of Application: Cefminox Sodium is used in a continuous crystallization process in an MSMPR Crystallizer .
  • Methods of Application: The kinetic solubility data of Cefminox Sodium in two binary aqueous mixed solvents at 278.15–303.15 K are determined by laser dynamic method .
  • Results or Outcomes: This work provides a new crystallization process for Cefminox Sodium .

1. Characterization of Unknown Impurities and Isomers

  • Summary of Application: Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers. This is done by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method .
  • Methods of Application: A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry had been applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
  • Results or Outcomes: Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized. The fragmentation patterns and structural assignment of these impurities were studied .

2. Treatment of Pulmonary Arterial Hypertension

  • Summary of Application: Cefminox Sodium is identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma. It has therapeutic efficacy against hypoxia-induced pulmonary hypertension in rats .
  • Methods of Application: Virtual screening (VS) of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database. Ten of the identified compounds were further screened, and cefminox was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
  • Results or Outcomes: Cefminox significantly inhibits PASMC proliferation by up-regulation of PTEN expression and cAMP production, suggesting that it has potential for treatment of PAH .

3. Continuous Crystallization Process

  • Summary of Application: Cefminox Sodium is used in a continuous crystallization process in an MSMPR Crystallizer .
  • Methods of Application: The kinetic solubility data of Cefminox Sodium in two binary aqueous mixed solvents at 278.15–303.15 K are determined by laser dynamic method .
  • Results or Outcomes: This work provides a new crystallization process for Cefminox Sodium .

Safety And Hazards

Cefminox Sodium is harmful if swallowed and can cause skin and eye irritation . It has also been associated with severe coagulopathy .

properties

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDXLKJYJVQOE-YNJMIPHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox sodium

CAS RN

75498-96-3, 92636-39-0
Record name Cefminox sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
170
Citations
Y Kuang, M Song, X Zhou, J Mi, Z Zhang, G Liu… - Chemical Engineering …, 2023 - Elsevier
… method using cefminox sodium as sole precursor. The prepared cefminox sodium carbon … and antibacterial properties of cefminox sodium, cefminox sodium carbon nanodots had low …
Number of citations: 1 www.sciencedirect.com
S Wu, X Bi, Y Lin, L Yang, M Li, Y Xie - Infectious Agents and Cancer, 2022 - Springer
… of cefminox sodium are similar to those of the second generation cephalosporins, but the antibacterial activity of cefminox sodium … can be achieved by cefminox sodium in the ascites of …
Number of citations: 2 link.springer.com
Y Xu, D Wang, L Tang, J Wang - Journal of chromatographic …, 2019 - academic.oup.com
… In this study, structures of 13 impurities in cefminox sodium are … of 13 impurities in cefminox sodium were investigated by … of impurities in cefminox sodium. Hence present research …
Number of citations: 3 academic.oup.com
X Du, C Xie, B Liu, P Yuan… - Crystal Research and …, 2023 - Wiley Online Library
… In this paper, cefminox sodium is selected as a model drug … The kinetic solubility data of cefminox sodium in two binary … crystallization process for cefminox sodium. After optimization…
Number of citations: 0 onlinelibrary.wiley.com
T Nakamura, I Hashimoto, Y Sawada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox sodium (CMNX, MT-141), a new semisynthetic cephamycin, having marked resistance to beta-lactamase, and a broad spectrum of antibacterial activity against various …
Number of citations: 3 europepmc.org
H Sun, L Wei, Y Wu, N Liu - Journal of Chromatography B, 2010 - Elsevier
… Etamsylate, aminomethylbenzoic acid and cefminox sodium were purchased from the … A stock solution (2.0 mg/mL) of etamsylate, aminomethylbenzoic acid and cefminox sodium was …
Number of citations: 14 www.sciencedirect.com
L Xiao, C Liang, J Gao, Y Wang, Y Guo, K Chen, X Jia - Heliyon, 2023 - Elsevier
… We sought to evaluate the therapy of cefminox sodium (CMNX) on fatty accumulation in animal and cell models and explore the underlying mechanisms. The results revealed that …
Number of citations: 0 www.sciencedirect.com
K Yasunaga, M Nakagawa… - The Japanese Journal of …, 1990 - europepmc.org
Effects of cefminox (CMNX) on hemostasis and blood coagulation system were studied. Adult in-patients admitted to 237 centers (310 clinics) nationwide in Japan during the period …
Number of citations: 7 europepmc.org
T Mayama, Y Koyama, K Sebata, Y Tanaka… - … journal of clinical …, 1995 - europepmc.org
A postmarketing surveillance of cefminox sodium (Meicelin, CMNX) for intravenous injection was conducted for about 4 years from August 1987 through June 1991, and 13,431 patients …
Number of citations: 11 europepmc.org
I Sasagawa - Hinyokika kiyo. Acta Urologica Japonica, 1990 - europepmc.org
The concentration of cefminox sodium (CMNX) in serum and prostatic tissue was determined in 25 patients with benign prostatic hypertrophy. One gram of CMNX was intravenously …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.